Cas no 705-19-1 (Isometronidazole)
Isometronidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-1-ethanol,2-methyl-4-nitro-
- Isometronidazole
- 2-(2-METHYL-4-NITRO-IMIDAZOL-1-YL)-ETHANOL
- 2-(2-methyl-4-nitroimidazol-1-yl)ethanol
- 1-(2-hydroxyethyl)-2-methyl-4-nitro-1H-imidazole
- 1H-Imidazole-1-ethanol,2-methyl-4-nitro
- 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol
- 2-Methyl-4-nitro-1H-imidazole-1-ethanol
- 2-methyl-4-nitroimidazole-1-ethanol
- Imidazole-1-ethanol,2-methyl-4-nitro
- Izoklion
- R.P. 8979
- RP-8979
- LS-06993
- AKOS040744798
- 2-(2-methyl-4-nitro-imidazol-1-yl)ethanol
- SCHEMBL3504600
- Imidazole-1-ethanol, 2-methyl-4-nitro-
- 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol;Isometronidazole
- A9448
- 1H-Imidazole-1-ethanol, 2-methyl-4-nitro-
- 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol
- AKOS000601616
- CS-0317294
- A899909
- 1-(2-hydroxyethyl)-2-methyl-nitroimidazole
- MFCD00196022
- MIZONIDAZOLE
- 0WI2PRW4QM
- SC-16427
- Metronidazole EP Impurity E
- CHEMBL506657
- HY-W272058
- BRN 0610468
- FT-0691078
- UNII-0WI2PRW4QM
- AKOS015967382
- 1-(2-HYDROXYETHYL)-2-METHYL-4-NITROIMIDAZOLE
- NS00101038
- BAS 00291771
- Q27231189
- 5-Chloro-2-thiophenecarbaldehyde
- BCP32939
- 705-19-1
- DTXSID00220766
- Metronidazole Imp. E (EP): 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol
- 5-23-05-00079 (Beilstein Handbook Reference)
- DA-49218
- ALBB-022450
- iso-metronidazole
- STL429825
- 1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole
- DTXCID30143257
-
- MDL: MFCD00196022
- Inchi: 1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3
- InChI Key: RSXWJXPKLRYMHW-UHFFFAOYSA-N
- SMILES: OCCN1C=C([N+](=O)[O-])N=C1C
Computed Properties
- Exact Mass: 171.06400
- Monoisotopic Mass: 171.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.6
- Topological Polar Surface Area: 83.9A^2
Experimental Properties
- Density: 1.45
- Boiling Point: 405.4 °C at 760 mmHg
- Flash Point: 199 °C
- Refractive Index: 1.612
- PSA: 83.87000
- LogP: 0.61520
Isometronidazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
Isometronidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2512-100MG |
Metronidazole Impurity E |
705-19-1 | 100mg |
¥5274.32 | 2025-01-16 | ||
| TRC | I821340-100mg |
Isometronidazole |
705-19-1 | 100mg |
$ 204.00 | 2023-09-07 | ||
| TRC | I821340-1g |
Isometronidazole |
705-19-1 | 1g |
$ 1639.00 | 2023-09-07 | ||
| Chemenu | CM524310-1g |
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol |
705-19-1 | 97% | 1g |
$722 | 2024-07-24 | |
| abcr | AB413509-500 mg |
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol |
705-19-1 | 500MG |
€313.80 | 2022-08-31 | ||
| abcr | AB413509-1 g |
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol |
705-19-1 | 1g |
€406.00 | 2023-04-24 | ||
| abcr | AB413509-5 g |
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol |
705-19-1 | 5g |
€1074.00 | 2023-04-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2512-100MG |
705-19-1 | 100MG |
¥5522.54 | 2023-01-14 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-488304-100 mg |
Isometronidazole, |
705-19-1 | 100MG |
¥2,407.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488470-5 mg |
Isometronidazole-D4, |
705-19-1 | 5mg |
¥2,858.00 | 2023-07-11 |
Isometronidazole Suppliers
Isometronidazole Related Literature
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1. Reactions of [Os3(μ-H)2(CO)10] with diazo-compounds: structural characterization of [Os3(μ-H)(CO)10(μ-NHNCPh2)] and [Os3(μ-H)(CO)10(μ-NHNCPhMe)]Kevin Burgess,Brian F. G. Johnson,Jack Lewis,Paul R. Raithby J. Chem. Soc. Dalton Trans. 1982 263
Additional information on Isometronidazole
Isometronidazole (CAS No. 705-19-1): A Comprehensive Overview of Its Applications and Recent Research Findings
Isometronidazole, a compound with the chemical formula CAS No. 705-19-1, has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique chemical properties and therapeutic potential. This compound, belonging to the nitroimidazole class, has been extensively studied for its antimicrobial and anti-inflammatory effects. The detailed exploration of Isometronidazole's mechanisms of action, synthetic pathways, and recent applications in clinical research provides a comprehensive understanding of its significance in modern medicine.
The primary pharmacological activity of Isometronidazole is attributed to its ability to inhibit the growth of various bacterial and parasitic organisms. This property makes it particularly valuable in the treatment of infections caused by anaerobic bacteria, such as *Bacteroides fragilis*. The compound's mechanism involves the disruption of DNA synthesis in microbial cells, leading to their death. This mechanism has been further elucidated through recent studies that highlight the compound's interaction with bacterial enzymes, specifically those involved in DNA gyrase and topoisomerase activities.
In addition to its antimicrobial properties, Isometronidazole has shown promising results in treating inflammatory conditions. Research indicates that the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect has been observed in both in vitro and in vivo studies, where Isometronidazole significantly reduced inflammation markers in animal models. These findings suggest potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Isometronidazole involves a series of well-defined chemical reactions that highlight the ingenuity of organic chemistry. The process typically begins with the nitration of a precursor molecule, followed by reduction and functional group transformations. Recent advancements in synthetic methodologies have improved the yield and purity of Isometronidazole, making it more feasible for large-scale production. These advancements include the use of catalytic systems that enhance reaction efficiency and minimize byproduct formation.
Recent clinical trials have explored the efficacy of Isometronidazole in treating a variety of infections, including those affecting the central nervous system. The compound's ability to cross the blood-brain barrier has been a key focus area, as it allows for effective treatment of brain abscesses and other neurological infections. One notable study published in a leading pharmaceutical journal demonstrated that Isometronidazole was as effective as conventional antibiotics but with fewer side effects. This finding has opened new avenues for its use in neurology.
The safety profile of Isometronidazole is another critical aspect that has been thoroughly investigated. While generally well-tolerated, some studies have reported mild side effects such as nausea and headache. However, these effects are typically transient and do not require medical intervention. Long-term studies are ongoing to assess any potential cumulative effects, ensuring that Isometronidazole remains a safe option for therapeutic use.
Future research directions for Isometronidazole include exploring its potential as an anti-cancer agent. Preliminary studies suggest that the compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. This finding is particularly intriguing given the limited number of drugs available for certain types of cancer. Further research is needed to validate these findings and determine if Isometronidazole can be developed into an effective chemotherapeutic agent.
The role of computational chemistry in understanding Isometronidazole's properties cannot be overstated. Advanced computational methods have allowed researchers to predict molecular interactions and optimize drug design. These tools have been instrumental in identifying new analogs of Isometronidazole with enhanced efficacy and reduced toxicity. The integration of computational chemistry with experimental research has accelerated the development pipeline for new pharmaceuticals.
In conclusion, Isometronidazole (CAS No. 705-19-1) is a multifaceted compound with significant therapeutic potential across various medical fields. Its antimicrobial, anti-inflammatory, and potential anti-cancer properties make it a subject of intense research interest. As our understanding of its mechanisms and applications continues to grow, so too does its promise as a valuable therapeutic agent in modern medicine.
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